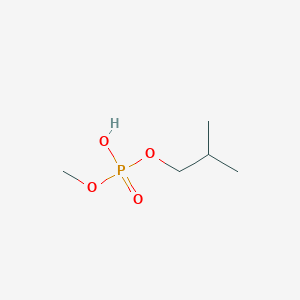
Methyl 2-methylpropyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylpropyl hydrogen phosphate is an organic phosphate compound with a unique structure that includes a phosphate group bonded to a methyl group and a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylpropyl hydrogen phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with methyl alcohol and 2-methylpropyl alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and it is usually carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid, methyl alcohol, and 2-methylpropyl alcohol.
Oxidation: Various phosphate derivatives.
Substitution: Phosphate esters with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-methylpropyl hydrogen phosphate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-methylpropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in phosphorylation reactions, which are critical for regulating cellular processes. The phosphate group can be transferred to proteins, nucleotides, and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl phosphate
- Ethyl phosphate
- Isopropyl phosphate
Comparison
Methyl 2-methylpropyl hydrogen phosphate is unique due to the presence of both a methyl group and a 2-methylpropyl group attached to the phosphate. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other similar compounds like methyl phosphate and ethyl phosphate .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, a model compound in biochemical studies, and a useful component in industrial processes.
Propiedades
Número CAS |
6303-29-3 |
|---|---|
Fórmula molecular |
C5H13O4P |
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
methyl 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2)4-9-10(6,7)8-3/h5H,4H2,1-3H3,(H,6,7) |
Clave InChI |
SSKINJPYGRZDGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


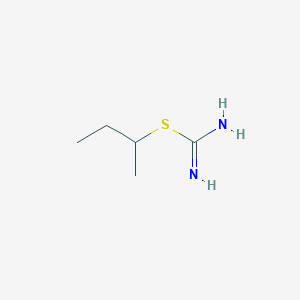
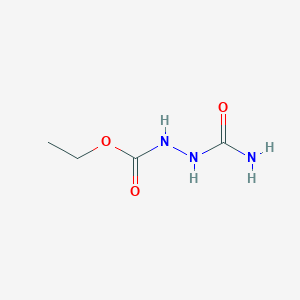
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
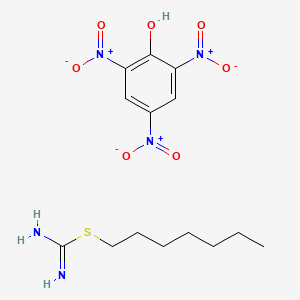
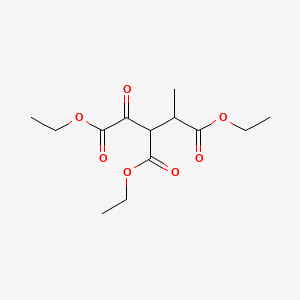
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)



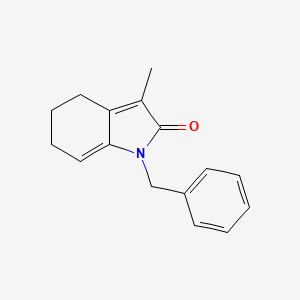
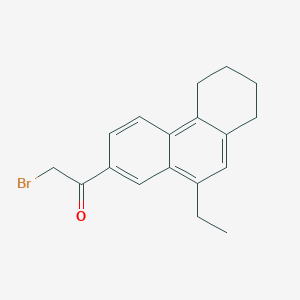
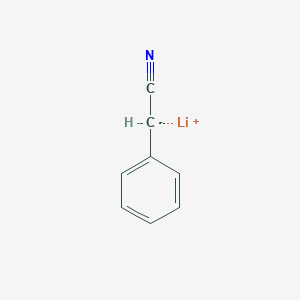

![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
